molecular formula C18H17BrN2OS B11708006 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11708006
M. Wt: 389.3 g/mol
InChI Key: JPSYNTBXCHIDKR-UHFFFAOYSA-N
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Description

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile typically involves the alkylation of sodium 4-(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.

Mechanism of Action

The mechanism by which 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17BrN2OS

Molecular Weight

389.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C18H17BrN2OS/c1-4-15-11(2)16(9-20)18(21-12(15)3)23-10-17(22)13-5-7-14(19)8-6-13/h5-8H,4,10H2,1-3H3

InChI Key

JPSYNTBXCHIDKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N=C1C)SCC(=O)C2=CC=C(C=C2)Br)C#N)C

Origin of Product

United States

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